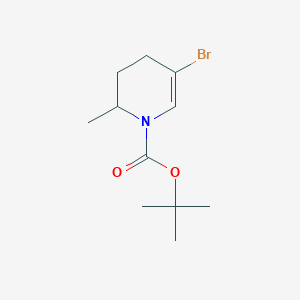

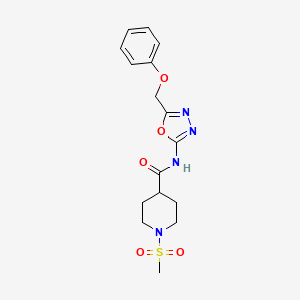

tert-Butyl 5-bromo-2-methyl-3,4-dihydropyridine-1(2H)-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to tert-Butyl 5-bromo-2-methyl-3,4-dihydropyridine-1(2H)-carboxylate involves multi-step synthetic pathways that typically start from basic organic or heterocyclic compounds. For example, a related compound, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, is synthesized from commercially available piperidin-4-ylmethanol through a series of reactions including nucleophilic substitution, oxidation, halogenation, and elimination, achieving a high total yield of up to 71.4% (Zhang, Ye, Xu, & Xu, 2018).

Molecular Structure Analysis

The molecular structure of compounds within this family is characterized by X-ray crystallography and spectroscopic methods such as FTIR, 1H and 13C NMR. These techniques provide detailed information about the arrangement of atoms, the presence of functional groups, and intramolecular interactions. For instance, a study on a closely related compound reveals the crystallization in the monoclinic space group P21/c and the presence of intramolecular hydrogen bonds stabilizing the molecular structure (Çolak, Karayel, Buldurun, & Turan, 2021).

Chemical Reactions and Properties

The chemical reactivity of tert-Butyl 5-bromo-2-methyl-3,4-dihydropyridine-1(2H)-carboxylate is influenced by its functional groups. The bromo substituent makes it a valuable intermediate for further functionalization through nucleophilic substitution reactions. Additionally, the presence of the dihydropyridine core offers possibilities for oxidation and reduction reactions, affecting the compound's electronic properties and reactivity.

Physical Properties Analysis

The physical properties, such as melting point, boiling point, and solubility, depend on the molecular structure and the presence of functional groups. These properties are crucial for determining the compound's suitability for various chemical processes and its behavior in different solvents.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and stability, are determined by the molecular structure. For example, the electron-withdrawing effect of the bromo group and the electron-donating effect of the tert-butyl group influence the compound's reactivity towards acids and bases. Additionally, the stability of the dihydropyridine ring is a key factor in its chemical behavior and its potential applications in synthesis.

科学的研究の応用

Organic Synthesis and Catalysis

Research in organic synthesis often explores the development of novel compounds and reaction mechanisms. For example, studies on the synthesis of N-heterocycles via sulfinimines involve chiral sulfinamides, such as tert-butanesulfinamide, highlighting the importance of these reagents in asymmetric synthesis (Philip et al., 2020)[https://consensus.app/papers/applications-tertbutanesulfinamide-synthesis-philip/7f9c847eb6cd51849e15de72ec0ee44e/?utm_source=chatgpt]. This demonstrates the relevance of tert-butyl groups in the synthesis of complex molecules, which could extend to the manipulation and application of "tert-Butyl 5-bromo-2-methyl-3,4-dihydropyridine-1(2H)-carboxylate" in organic chemistry.

Environmental Degradation and Remediation

The degradation of methyl tert-butyl ether (MTBE), a gasoline additive, has been extensively studied due to its environmental impact. Research by Squillace et al. (1997)[https://consensus.app/papers/review-behavior-fate-methyl-tert‐butyl-ether-squillace/25419bca3cb454649ecd26a4c9bf28cd/?utm_source=chatgpt] and others focuses on the environmental behavior, fate, and biodegradation of MTBE, offering insights into the challenges and strategies for remediating water and soil contaminated by similar organic compounds. This could imply potential environmental considerations and remediation approaches for compounds like "tert-Butyl 5-bromo-2-methyl-3,4-dihydropyridine-1(2H)-carboxylate" if they were to become environmental pollutants.

Bioremediation and Natural Attenuation

Studies on the biodegradation and natural attenuation of MTBE, such as those reviewed by Fiorenza and Rifai (2003)[https://consensus.app/papers/review-mtbe-biodegradation-bioremediation-fiorenza/460cacf8f34f51cbbac3322ed0cb3fe6/?utm_source=chatgpt], highlight the microbial pathways and environmental conditions that facilitate the breakdown of ether-based pollutants. This research area could be relevant to understanding how similar compounds, potentially including "tert-Butyl 5-bromo-2-methyl-3,4-dihydropyridine-1(2H)-carboxylate," might be addressed through environmental biotechnology.

特性

IUPAC Name |

tert-butyl 5-bromo-2-methyl-3,4-dihydro-2H-pyridine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18BrNO2/c1-8-5-6-9(12)7-13(8)10(14)15-11(2,3)4/h7-8H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJSMJOZVWJKBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=CN1C(=O)OC(C)(C)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 5-bromo-2-methyl-3,4-dihydropyridine-1(2H)-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2492729.png)

![2-[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2492744.png)

![N-(2-ethoxyphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2492746.png)

![N-[Cyano-(2,4-difluorophenyl)methyl]-3-pyridin-2-ylsulfanylpropanamide](/img/structure/B2492748.png)